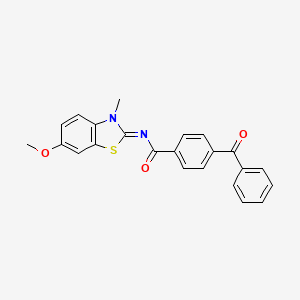

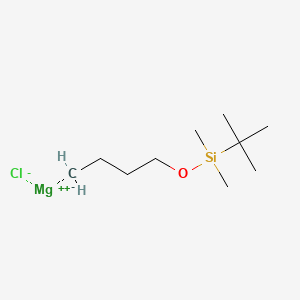

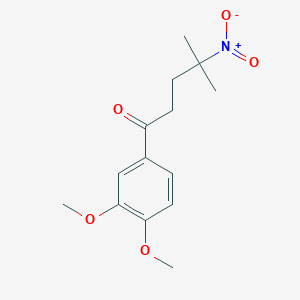

Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate" is a derivative of thiazole, which is a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazole derivatives have been studied for their antitumor, antifilarial, antiarrhythmic, and anticoagulant properties, making them significant in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives often involves chemical transformations starting from basic thiazole compounds. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, was synthesized from 2-amino-4-(chloromethyl)thiazole as a starting material . Similarly, other derivatives like methyl 2-(thiazol-2-ylcarbamoyl)acetate were used as precursors for further reactions to create novel thiazolo derivatives with potential pharmacological activities . These synthetic routes typically involve condensation reactions, use of reagents like isothiocyanates, and various organic transformations to introduce different functional groups into the thiazole core.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The specific compound would have additional functional groups attached to this ring, such as a carbamate group and a methylthio phenyl group. These modifications can significantly affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, which are essential for their biological activity. For example, the isothiocyanate group in methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate is a key functional group that can react with nucleophiles, potentially leading to the inhibition of cell proliferation in leukemia cells . The chemical reactivity of these compounds is also influenced by the presence of other substituents, which can lead to the formation of different products when reacted with various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives like "Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate" are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The carbamate group, for instance, can enhance the solubility in polar solvents, while the thiazole ring might contribute to the compound's stability. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent .

Scientific Research Applications

Antitumor and Antifilarial Applications

One study highlighted the synthesis of 2,4-disubstituted thiazoles and selenazoles, including a derivative closely related to the compound , exploring their potential as antitumor and antifilarial agents. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a similar compound, showed notable activity in inhibiting the growth of L1210 leukemic cells and demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds. This suggests a promising avenue for research into the compound's potential applications in treating cancer and filarial infections (Y. Kumar et al., 1993).

Antiproliferative Properties

Another research effort focused on the synthesis and antiproliferative activity investigation of new derivatives, aiming to explore their potential in inhibiting cancer cell proliferation. This work underscores the importance of the structural features of thiazole derivatives in mediating cytotoxic properties, particularly against cancer cells. The study's findings on the cytotoxic properties of these compounds highlight their potential as leads in the development of anticancer agents (L. Yurttaş et al., 2022).

Antimicrobial Activity

Research into substituted thiazole-5-carboxaldehydes and their ylidenenitriles derivatives has shown these compounds to possess antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species, suggesting the potential of thiazole derivatives in developing new antimicrobial agents (N. J. Thumar & Manish P. Patel, 2009).

Antihypertensive α-Blocking Agents

Further studies have explored the potential of methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives as antihypertensive α-blocking agents. This research suggests that modifications of the thiazol-2-ylcarbamate structure can yield compounds with significant α-blocking activity, potentially useful in the treatment of hypertension (B. F. Abdel-Wahab et al., 2008).

Mechanism of Action

properties

IUPAC Name |

methyl N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-20-14(19)17-13-16-10(8-22-13)7-12(18)15-9-4-3-5-11(6-9)21-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXXEFOXFNCLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)

![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)